molecular formula C9H10Cl2O4S B13322700 (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B13322700
M. Wt: 285.14 g/mol
InChI Key: SEXOACZARSGELZ-UHFFFAOYSA-N
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Description

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H10Cl2O4S It is a derivative of methanesulfonyl chloride, featuring a phenyl ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4,5-dimethoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methanesulfonyl chloride: The parent compound, which lacks the phenyl ring and substituents.

    (3,5-Dimethoxyphenyl)methanesulfonyl chloride: A similar compound with methoxy groups at different positions on the phenyl ring.

    (3,5-Dichlorophenyl)methanesulfonyl chloride: A related compound with chlorine substituents at different positions.

Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for the preparation of specific sulfonyl derivatives.

Properties

Molecular Formula

C9H10Cl2O4S

Molecular Weight

285.14 g/mol

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O4S/c1-14-8-4-6(5-16(11,12)13)3-7(10)9(8)15-2/h3-4H,5H2,1-2H3

InChI Key

SEXOACZARSGELZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CS(=O)(=O)Cl)Cl)OC

Origin of Product

United States

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